molecular formula C14H19NO2 B3044998 Ethyl 4-(piperidin-1-yl)benzoate CAS No. 101038-65-7

Ethyl 4-(piperidin-1-yl)benzoate

Cat. No.: B3044998
CAS No.: 101038-65-7
M. Wt: 233.31 g/mol
InChI Key: FBLWXQXFSIWABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(piperidin-1-yl)benzoate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

101038-65-7

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 4-piperidin-1-ylbenzoate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-6-8-13(9-7-12)15-10-4-3-5-11-15/h6-9H,2-5,10-11H2,1H3

InChI Key

FBLWXQXFSIWABA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCCC2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 250 mL round-bottomed flask was ethyl 4-bromobenzoate (816 µl, 5 mmol), piperidine (593 µl, 6.00 mmol), and CESIUM CARBONATE (2444 mg, 7.50 mmol) in dioxane (2.36E+04 µl) to give a white suspension. The solution was degassed with N2 (g) for 15 min and then added BINAP (156 mg, 0.25 mmol) and PALLADIUM(II) ACETATE (56.1 mg, 0.25 mmol). The reaction was heated to 100 °C and stirred under a reflux condenser overnight. The reaction was checked by LC-MS (complete), filtered, rinsed with DCM, concentrated in vacuo and onto silica gel. Purification by Iscos (25 g.) using 100% hexanes -> 40% EtOAc in Hexanes afforded a white solid. 950 mg of a white solid obtained. 1H NMR (300 MHz, DMSO- _d_ 6) d ppm 1.28 (t, _J_ =7.08 Hz, 3 H) 1.58 (s, 6 H) 3.31 - 3.38 (m, 4 H) 4.23 (q, _J_ =7.11 Hz, 2 H) 6.94 (m, _J_ =9.06 Hz, 2 H) 7.76 (m, _J_ =9.25 Hz, 2 H) LC-MS: Rt = 2.98 min. Method: Short Purity. MS ES+: 234.2 [M+H]+.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0075 mol
Type
reagent
Reaction Step One
Quantity
0.0236 L
Type
solvent
Reaction Step Two
Quantity
0.006 mol
Type
reactant
Reaction Step Three
Quantity
0.005 mol
Type
reactant
Reaction Step Four
Quantity
0.00025 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Reaction of ethyl 4-fluorobenzoate with piperidine (3 equivalents) in acetonitrile was carried out at reflux for 4 days. Dilution of the cooled reaction mixture with several volumes of water provided a precipitate, which was filtered to provide ethyl 4-(piperidin-1-yl)benzoate. Reduction of the ester with lithium aluminum hydride (2 equivalents) in tetrahydrofuran gave the corresponding alcohol (Examples 71, 72).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2.16 g (13.1 mmol) of ethyl 4-aminobenzoate was dissolved in 20 ml of benzene. 2.97 g (13.0 mmol) of 1,5-dibromopentane and 4.53 ml (26.0 mmol) of diisopropylethylamine were added to the solution, and they were heated under reflux for 48 hours. The reaction liquid was diluted with water. After the extraction with ethyl acetate, the organic layer was washed with water and then with saturated aqueous NaCl solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain the crude title compound.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
4.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.